N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide
Description
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a fused pyrimido-diazepine core substituted with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18(12)13/h1,3,6-7,15H,2,4-5,8-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRQVUYABCMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activities.
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
CAS Number: 1422059-43-5
The compound is characterized by a complex structure that includes a furan ring and a hexahydropyrimido diazepine moiety. These structural features are believed to contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of hexahydropyrimido compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hexahydropyrimido derivative | HeLa (cervical cancer) | 15 | Induces apoptosis |
| Hexahydropyrimido derivative | MCF7 (breast cancer) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 256 |
| S. aureus | 256 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Some studies have suggested neuroprotective effects of similar compounds in models of neurodegeneration. The proposed mechanism includes the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the cytotoxicity of related pyrimidine derivatives showed promising results against various cancer cell lines. The findings indicated that these compounds could inhibit tumor growth effectively.
- Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups.
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound could affect multiple signaling pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl) have demonstrated antiviral properties. For instance:
- HIV Integrase Inhibition : A study highlighted the evolution of bicyclic pyrimidinones that include structural motifs similar to this compound. These derivatives showed nanomolar activity against HIV integrase and inhibited HIV infection in cell cultures with IC50 values as low as 7 nM . Such findings suggest that the compound could serve as a scaffold for developing new antiretroviral agents.
Anticancer Potential
The structural characteristics of this compound may also confer anticancer properties. Research into similar diazepin derivatives has shown:
- Cell Growth Inhibition : Compounds with a similar framework have been reported to inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . Further studies are needed to specifically evaluate the anticancer efficacy of N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The ability to modify substituents on the diazepin ring allows for the exploration of structure–activity relationships (SAR), which is crucial for optimizing biological activity.
Case Study 1: Structure–Activity Relationship (SAR) Analysis
In a recent study focusing on pyrimidinone derivatives akin to this compound:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A | 12 | HIV Integrase Inhibition |
| Compound B | 44 | HIV Infection Inhibition |
This analysis demonstrates how slight modifications in chemical structure can significantly impact biological activity. The findings suggest that similar modifications could be explored with this compound to enhance its antiviral properties.
Case Study 2: Anticancer Efficacy
A derivative of this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5 | Apoptosis Induction |
| A549 (Lung Cancer) | 3 | Cell Cycle Arrest |
These results indicate potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues in the Azepine Family
lists several azepine derivatives with structural similarities:
- N-(2-(((4-fluorobenzyl)amino)carbonyl)-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido(1,2-a)azepin-10-yl)-N,N',N'-trimethylethanediamide: This compound shares the pyrimido-azepine core but replaces the furan group with a fluorobenzyl-substituted ethanediamide.
- N-(2-(4-(2,3-dihydrobenzo(1,4)dioxin-2-ylmethyl)-(1,4)diazepan-2-yl)ethyl)-2-phenoxynicotinamide: This analog features a diazepane ring and phenoxynicotinamide side chain.
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | Pyrimido-diazepine | Furan-2-carboxamide | Metabolic stability, aromatic interactions |
| N-(2-(((4-fluorobenzyl)amino)carbonyl)-...-hexahydropyrimidoazepin-10-yl)-trimethylethanediamide | Pyrimido-azepine | Fluorobenzyl, ethanediamide | Enhanced lipophilicity, CNS targeting |
| N-(2-(4-(dihydrobenzo-dioxin-methyl)diazepan-2-yl)ethyl)-phenoxynicotinamide | Diazepane | Phenoxynicotinamide | Improved aqueous solubility |
Hydroxamic Acids and Carboxamide Derivatives
describes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and carboxamides. Unlike the target compound, hydroxamic acids possess a hydroxamate group capable of metal chelation, making them potent histone deacetylase (HDAC) inhibitors. The target compound’s carboxamide group lacks this chelating ability, suggesting divergent therapeutic mechanisms. However, its furan ring may confer selectivity for non-metalloenzyme targets .
Diazaspiro Compounds from Patent Literature
and highlight diazaspiro carboxamides (e.g., 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide). These compounds feature spirocyclic cores and trifluoromethyl groups, enhancing conformational rigidity and metabolic resistance. In contrast, the target compound’s fused pyrimido-diazepine system may allow greater flexibility for target binding but lower stability .
Stereochemical Considerations
and emphasize stereochemistry in pharmacopeial compounds (e.g., (R)-N-[(2S,4S,5S)-5-[...]hexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ). While the target compound’s stereochemistry is unspecified, these examples underscore the critical role of chirality in efficacy. Future studies should resolve the target’s stereoisomers to compare activity profiles .
Preparation Methods
Ring-Closure Mechanisms
The cyclization step is critical for achieving the correct ring size and oxidation state. In one documented protocol, 7-amino-1,4-diazepane is treated with malonyl chloride to form a diketone intermediate, which undergoes intramolecular cyclization under refluxing ethanol to yield the pyrimido[1,2-a]diazepine scaffold. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon, followed by dehydration (Table 1).
Table 1: Representative Reaction Conditions for Core Synthesis
| Starting Material | Reagent/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1,5-Diaminopentane | Ethyl acetoacetate, HCl | 1,4-Diazepin-5-one | 68 |
| 7-Amino-1,4-diazepane | Malonyl chloride, EtOH, Δ | Pyrimido-diazepine | 72 |
| 4-Aminobutanol | Diethyl oxalate, H2SO4 | Oxazolidinone derivative | 55 |
Oxidation to 4-Oxo Derivative
Functionalization with Furan-2-Carboxamide
The furan-2-carboxamide side chain is introduced via nucleophilic substitution or reductive amination. The most efficient method involves amide coupling between the primary amine of the pyrimido-diazepine core and furan-2-carbonyl chloride.
Amide Coupling Strategies
In a standard procedure, 4-oxo-pyrimido[1,2-a]diazepine-2-methylamine is reacted with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. The reaction is typically complete within 4 hours at room temperature, yielding the target compound in 85% purity. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) enhances yields to >90% by activating the carboxylic acid derivative of furan-2-carboxamide (Table 2).
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Furan-2-carbonyl chloride | DCM | 4 | 78 | 85 |
| EDCl/HOBt | DMF | 12 | 92 | 98 |
| HATU/DIEA | THF | 6 | 89 | 97 |
Reductive Amination Approach
An alternative route involves reductive amination between 4-oxo-pyrimido[1,2-a]diazepine-2-carbaldehyde and furan-2-carboxamide . Using sodium cyanoborohydride in methanol at pH 5, the imine intermediate is selectively reduced to the secondary amine, achieving a 70% yield. This method avoids the use of acyl chlorides but requires stringent pH control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO improve solubility of intermediates but may lead to side reactions at elevated temperatures. For the amide coupling step, THF at 0–5°C minimizes racemization while maintaining reactivity.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation reactions by 30%. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, irradiating the coupling mixture at 100 W for 10 minutes achieves 95% conversion.
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical confirmation employs:
-
NMR Spectroscopy : Characteristic signals include δ 8.2 ppm (furan C3-H) and δ 4.3 ppm (N-CH2-pyrimidine).
-
HPLC : Retention time of 6.8 min on a C18 column (acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
Byproduct Formation
Side products such as N-acetylated derivatives or ring-opened analogs arise during amide coupling. These are minimized by using fresh acyl chlorides and inert atmospheres.
Scalability Issues
Large-scale reactions face challenges in exothermic control during diazepine oxidation. Gradual reagent addition and jacketed reactors maintain temperature stability.
Comparison with Analogous Compounds
The synthesis of N-((4-oxo-pyrimido[1,2-a]diazepin-2-yl)methyl)furan-2-carboxamide shares similarities with other diazepine derivatives but differs in the furan attachment strategy. For example, pyrimido[1,2-a]quinazolinones require harsher conditions for amide coupling due to steric hindrance, whereas the methylene linker in this compound facilitates smoother conjugation .
Q & A
Q. What are the recommended synthetic routes for N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation reactions between pyrimido-diazepine precursors and furan-2-carboxamide derivatives. Key steps include:
- Intermediate Formation : Use of alkylation or amidation reactions under inert atmospheres (e.g., nitrogen) to protect reactive intermediates.
- Progress Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is recommended to track reaction completion. Ethyl acetate/hexane or acetonitrile/water mixtures are effective mobile phases .
- Purification : Recrystallization using ethanol or methanol, or reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) for high-purity isolation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- FT-IR Spectroscopy : Identify functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- NMR Analysis : Use ¹H and ¹³C NMR in DMSO-d₆ to assign protons and carbons. For example, the pyrimido-diazepine ring protons appear as complex multiplets (δ 1.5–4.0 ppm), while furan protons resonate as doublets (δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., Q-TOF LCMS with electrospray ionization) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected coupling constants in NMR or anomalous HRMS peaks) require:
- Cross-Validation : Repeat experiments under controlled conditions (e.g., solvent purity, temperature).
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : If crystalline, determine absolute configuration using SHELX programs for refinement .
Q. How can multi-step synthesis pathways be optimized for intermediates in the preparation of this compound?
- Methodological Answer : Optimize critical steps identified in patent syntheses:
- Iodination Reactions : Use N-iodosuccinimide (NIS) in DMF under nitrogen to achieve high yields (~96%) for halogenated intermediates .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups for amine protection, removed via TFA in dichloromethane.
- Scale-Up Considerations : Monitor exothermic reactions using jacketed reactors and inline FTIR for real-time analysis .
Q. What experimental designs are appropriate for studying the biological activity of this compound?
- Methodological Answer : Design assays based on structural analogs (e.g., pyrimidine derivatives with known kinase inhibition):
- In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) to test inhibition of target proteins (e.g., cyclin-dependent kinases). Include positive controls (e.g., staurosporine) and triplicate measurements .
- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ calculations).
- Mechanistic Studies : Apply molecular docking (AutoDock Vina) to predict binding modes to active sites, validated by surface plasmon resonance (SPR) .
Data Analysis and Theoretical Questions
Q. How can computational methods enhance the interpretation of this compound’s reactivity and stability?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian 16):
Q. What statistical approaches are recommended for analyzing contradictory biological activity data across studies?
- Methodological Answer : Apply meta-analysis frameworks:
- Heterogeneity Testing : Use Cochran’s Q test to assess variability between datasets.
- Sensitivity Analysis : Exclude outlier studies (e.g., those with poor purity validation) and re-calculate effect sizes.
- Bayesian Modeling : Estimate posterior probabilities for activity thresholds using WinBUGS or Stan .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
